N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
CAS No.: 946285-50-3
Cat. No.: VC4608357
Molecular Formula: C18H17NO5S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946285-50-3 |
|---|---|
| Molecular Formula | C18H17NO5S2 |
| Molecular Weight | 391.46 |
| IUPAC Name | N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H17NO5S2/c1-23-13-6-8-14(9-7-13)26(21,22)17(16-5-3-11-25-16)12-19-18(20)15-4-2-10-24-15/h2-11,17H,12H2,1H3,(H,19,20) |
| Standard InChI Key | BOXCWWZBQWWXBH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Introduction
The chemical compound N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a synthetic molecule that combines structural features of sulfonamides, thiophene derivatives, and furan carboxamides. These components are frequently associated with bioactive properties, including antimicrobial, anticancer, and antioxidant activities. The compound's molecular structure suggests potential applications in pharmaceutical research due to its functional groups and heterocyclic framework.
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of the sulfonyl precursor: Reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine.
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Incorporation of thiophene: Coupling reactions to introduce the thiophene moiety.
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Furan carboxamide attachment: Final coupling with furan-2-carboxylic acid or its derivatives.
This multi-step process requires careful control of reaction conditions to preserve functional group integrity.
Potential Applications
4.1 Antimicrobial Activity
Sulfonamides and thiophene derivatives are well-documented for their antibacterial and antifungal properties. The presence of a methoxy group on the benzene ring may enhance hydrophilicity, improving interaction with microbial targets .
4.2 Anticancer Properties
Compounds featuring sulfonamide groups have shown cytotoxic effects against various cancer cell lines by inhibiting enzymes such as carbonic anhydrase or disrupting cell cycle regulation .
4.3 Antioxidant Activity
The thiophene and furan rings contribute to electron delocalization, potentially enhancing radical scavenging activity .
Experimental Data from Related Studies
Computational Insights
Density Functional Theory (DFT) studies on related compounds reveal:
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